molecular formula C30H28N6O8S4 B14164428 Melinacidin IV CAS No. 37934-52-4

Melinacidin IV

Cat. No.: B14164428
CAS No.: 37934-52-4
M. Wt: 728.8 g/mol
InChI Key: VGJIEAUSEFTEPX-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Melinacidin IV undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .

Comparison with Similar Compounds

Melinacidin IV is similar to other epipolythiodioxopiperazines such as chaetocin and verticillin A . it is unique in its specific inhibitory effects on nicotinic acid biosynthesis . Other similar compounds include melinacidin II and melinacidin III, which are isomeric to chaetocin and verticillins A and B .

Conclusion

This compound is a fascinating compound with significant potential in various scientific fields. Its unique chemical properties and potent biological activities make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Properties

CAS No.

37934-52-4

Molecular Formula

C30H28N6O8S4

Molecular Weight

728.8 g/mol

IUPAC Name

2-hydroxy-3-[2-hydroxy-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14-(hydroxymethyl)-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione

InChI

InChI=1S/C30H28N6O8S4/c1-33-23(43)29-17(39)27(13-7-3-5-9-15(13)31-19(27)35(29)21(41)25(33,11-37)45-47-29)28-14-8-4-6-10-16(14)32-20(28)36-22(42)26(12-38)34(2)24(44)30(36,18(28)40)48-46-26/h3-10,17-20,31-32,37-40H,11-12H2,1-2H3

InChI Key

VGJIEAUSEFTEPX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C23C(C4(C(N2C(=O)C1(SS3)CO)NC5=CC=CC=C54)C67C(C89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C)O)O

Origin of Product

United States

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